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Tigecycline is a last-resort antibiotic for treating infections caused by extensively drug-resistant bacteria.
The emergence and spread of transferable resistance genes pose a significant public health threat [1] [2]. Two

primary types of mobile resistance mechanisms have been identified:

e The tet(X) Gene Family: These genes, particularly the variants tet (X3) and tet(X4), encode a
flavin-dependent monooxygenase that enzymatically inactivates all tetracyclines, including
tigecycline and the newer drugs eravacycline and omadacycline [1] [2]. These genes are often
plasmid-borne and have been detected in humans, food-producing animals, and environmental
samples [3] [4] [2].

e The tmexCD-toprJ Gene Cluster: This cluster encodes a resistance-nodulation-division (RND)-
type efflux pump that expels tigecycline and other antibiotics like quinolones and aminoglycosides
from the bacterial cell [5] [6]. Multiple variants (e.g., tmexCD1-toprJ1, tmexC6D6-toprllb) have
been identified in various species, including Klebsiella pneumoniae and Pseudomonas spp. [6].

The following workflow outlines the key steps in the detection and characterization of these genes:
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Optional Further Characterization
(WGS, Susceptibility Testing)
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Protocol 1: TagMan gPCR for tet(X3) and tet(X4)
Detection

This protocol describes a sensitive and specific multiplex real-time PCR assay for the rapid detection of

tet (X3) and tet (X4) genes in bacterial isolates and complex samples like feces and soil [2].

Sample Preparation and DNA Extraction
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e Bacterial Cultures: Inoculate samples in LB broth and incubate overnight. For selective screening,
include tigecycline in the culture media [1].

¢ DNA Extraction: Extract genomic DNA from bacterial pellets using a commercial kit. For fecal and
environmental samples, use a kit designed for metagenomic DNA extraction.

¢ DNA Quantification: Measure DNA concentration and purity using a spectrophotometer. While
standard curves can be constructed with purified plasmids, for complex samples, results are often
normalized to the 16S rRNA gene content (e.g., gene copies/10° copies of 16S rRNA) [2].

Primer and Probe Sequences

The following primers and TagMan probes have been validated for specific detection [2]:

e For tet(X3) detection:

o Forward Primer (tetX3-F): 5' - CGCATCTACTGGCTGAACAC-3'

o Reverse Primer (tetX3-R): 5' - TGATGGCGATGAAGAAGAGG-3'

o Probe (tetX3-P): 5' - FAM-ACACCGCCGACATCACCAACAC-BHQ1-3"
e For tet(X4) detection:

o Forward Primer (tetX4-F): 5' - GGGCGAGAACATCTACGACAA-3'

o Reverse Primer (tetX4-R): 5' - CGCATCTACTGGCTGAACAT-3'

o Probe (tetX4-P): 5' -HEX-ACACCGCCGACATCACCAACAT-BHQ1-3"

gPCR Reaction Setup and Cycling Conditions

¢ Reaction Mix (20 pL total volume):
o 10 uL of 2x TagMan Universal PCR Master Mix
0.4 uM each of forward and reverse primers (for both gene targets)
0.2 uM each of the tet (X3) and tet (X4) TagMan probes
2 uL of DNA template
Nuclease-free water to 20 pL
e Cycling Conditions (on a real-time PCR instrument):

[e]

o

(e]

[¢]

o Initial Denaturation: 95°C for 3 minutes
o 40 Cycles of:
= Denaturation: 95°C for 15 seconds
= Annealing/Extension: 60°C for 30 seconds (with fluorescence acquisition)

Data Analysis
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e Asample is considered positive for the target gene if the cycle threshold (Ct) value is less than 40 [2].

e The assay's performance is as follows:

e Table 1: Performance Characteristics of the TagMan qPCR Assay | Gene | Amplification Efficiency |
R? Value | Limit of Detection | | : | : | : | : ||
tet(X3) | 90.58% | 0.995 | ~1.49 x 102 copies/uL | | tet(X4) | 97.12% | 0.999 | ~1.23 x 102 copies/
uL | > Source: [2]

Protocol 2: Conventional PCR for tmexCD-toprJ and
tet(X4) Detection

Conventional PCR followed by gel electrophoresis remains a cost-effective and reliable method for initial

screening.

Primer Sequences for Conventional PCR

Table 2: Primer Sequences for Conventional PCR Screening

Target . . Amplicon
Forward Primer (5' - 3') Reverse Primer (5'- 3') . Source
Gene Size

tmexCD- Varies by variant; consult specific
toprd literature [5] [6]

tet(X4) GGGCGAGAACATCTACGACAA CGCATCTACTGGCTGAACAT ~500 bp [2]

PCR Reaction and Cycling Conditions

¢ Reaction Mix (25 pL total volume):
o 12.5 L of 2x PCR Master Mix (containing DNA polymerase, dNTPs, Mg?*)
o 0.5 UM each of forward and reverse primers
o 2 uL of DNA template
o Nuclease-free water to 25 L
¢ General Cycling Conditions:
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o Initial Denaturation: 94°C for 5 minutes

o 30-35 Cycles of:
= Denaturation: 94°C for 30 seconds
= Annealing: Temperature optimized for primers (e.g., 55-60°C) for 30 seconds
= Extension: 72°C for 1 minute per kb of amplicon

o Final Extension: 72°C for 7 minutes

Gel Electrophoresis and Analysis

e Prepare a 1.5% agarose gel in 1x TAE buffer with a safe DNA stain.

e Load 5-10 pL of the PCR product alongside a DNA ladder.

¢ Run the gel at 100-120V for 30-40 minutes.

¢ Visualize the gel under UV light. A clear band of the expected size indicates a positive result.

e For definitive confirmation, especially for novel variants, the PCR amplicon should be sent for Sanger
sequencing [3] [6].

Experimental Validation and Best Practices

Validation and Quality Control

e Positive Controls: Use confirmed bacterial strains carrying the target resistance genes. For
example, E. coli strains carrying tet (X3) or tet(X4) are suitable [2].

¢ Negative Controls: Use a strain known to be susceptible, such as E. coli ATCC 25922, and include a
no-template control (NTC) with nuclease-free water [2].

» Specificity: The primers and probes listed for tet (X) show no cross-reactivity with other tet (X)
variants like tet (X1) or tet (X2) [2].

Integration with Phenotypic Testing

Molecular detection should be correlated with phenotypic susceptibility testing.

¢ Antimicrobial Susceptibility Testing (AST): Determine the Minimum Inhibitory Concentration (MIC)
of tigecycline using the broth microdilution method [1] [3] [5].

¢ Interpretive Criteria: The European Committee on Antimicrobial Susceptibility Testing (EUCAST)
defines tigecycline resistance as an MIC > 0.5 mg/L [3]. Isolates carrying tet (X4) often exhibit
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high-level resistance (MIC = 16-64 mg/L) [1].

Application in Surveillance and Research

These PCR protocols are not limited to bacterial isolates. The gPCR method has been successfully used to
detect and quantify tet (X) genes directly in fecal and environmental samples, providing a powerful tool
for One Health surveillance [2]. For higher-resolution analysis, Whole Genome Sequencing (WGS) can be
employed to identify resistance genes, determine sequence types (STs), and characterize plasmid contexts [1]

[5].

Conclusion

The PCR protocols detailed here provide robust and practical methods for detecting critically important
tigecycline resistance genes. The TagMan qPCR offers speed and sensitivity for direct screening of complex
samples, while conventional PCR provides a highly accessible alternative. The integration of these molecular
tools with phenotypic testing and advanced genomic surveillance is essential for tracking and containing the

spread of tigecycline resistance.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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